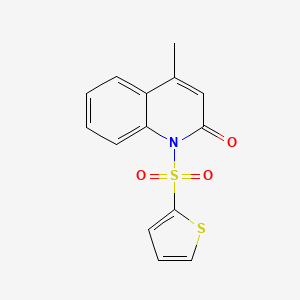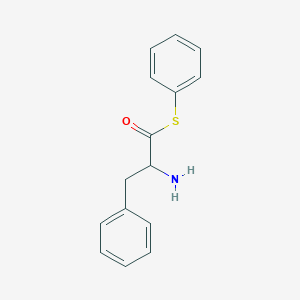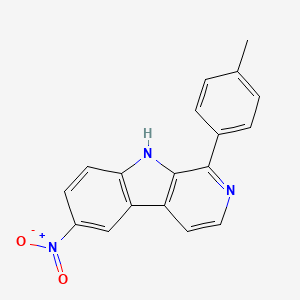
1-phenylquinoxaline-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylquinoxaline-2,3(1H,4H)-dione, also known as PQQ, is a redox cofactor that is essential for the growth and development of various organisms. PQQ was first discovered in 1979 as a novel cofactor in bacterial dehydrogenases, and since then, it has been found to play a crucial role in various biological processes.
作用机制
1-phenylquinoxaline-2,3(1H,4H)-dione acts as a redox cofactor, which means that it is involved in electron transfer reactions. It is known to interact with various enzymes, including dehydrogenases, oxidases, and reductases. This compound can also activate various signaling pathways, including the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve mitochondrial function, enhance energy metabolism, and reduce oxidative stress. This compound has also been found to have neuroprotective effects and can enhance cognitive function. Additionally, this compound has been shown to improve exercise performance and reduce inflammation.
实验室实验的优点和局限性
1-phenylquinoxaline-2,3(1H,4H)-dione has several advantages for lab experiments. It is stable, water-soluble, and has a long shelf-life. This compound is also readily available and can be synthesized in high purity. However, this compound can be expensive, and its effects can be dose-dependent. Additionally, this compound can be difficult to work with, as it is highly reactive and can easily oxidize.
未来方向
There are several future directions for 1-phenylquinoxaline-2,3(1H,4H)-dione research. One area of interest is the potential therapeutic applications of this compound. Studies have shown that this compound has antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another area of interest is the role of this compound in energy metabolism and mitochondrial function. This compound has been shown to enhance energy metabolism and improve mitochondrial function, making it a potential target for the treatment of metabolic disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, this compound is a redox cofactor that plays a crucial role in various biological processes. It has several potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been found to enhance energy metabolism and improve mitochondrial function. While this compound has several advantages for lab experiments, its effects can be dose-dependent and it can be difficult to work with. Future research is needed to understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 1-phenylquinoxaline-2,3(1H,4H)-dione is a complex process that involves several steps. The most common method for synthesizing this compound is through the oxidative cyclization of 2-aminophenylacetic acid, which is catalyzed by copper ions. This method yields this compound in high purity and is widely used in both academic and industrial settings.
科学研究应用
1-phenylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, neuroprotective, and anti-inflammatory properties. This compound has also been found to play a crucial role in mitochondrial function and energy metabolism. Studies have shown that this compound supplementation can improve cognitive function, enhance exercise performance, and reduce inflammation in various animal models.
属性
CAS 编号 |
181863-36-5 |
|---|---|
分子式 |
C27H28FNO4.C8H11N |
分子量 |
0 |
同义词 |
1-phenylquinoxaline-2,3(1H,4H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)




